
Sucrononic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrononic acid is a guanidine derivative artificial sweetener. It is one of the most potent sweeteners known, with a sweetness 200,000 times that of sucrose (table sugar) . Despite its remarkable sweetness, it has not been approved for use in food . This compound is part of the family of guanilic acids, which are guanidines combined with acetic acid .
Preparation Methods
Sucrononic acid is synthesized through a series of chemical reactions involving guanidine derivatives. The synthetic route typically involves the reaction of guanidine with acetic acid under controlled conditions . The exact reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Sucrononic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
Sucrononic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the properties of guanidine derivatives and their reactions.
Biology: Research on this compound helps understand the interaction of sweeteners with biological receptors.
Medicine: Although not approved for food use, this compound’s high sweetness potency makes it a subject of interest for developing new sweeteners with potential medical applications.
Mechanism of Action
The mechanism by which sucrononic acid exerts its sweetening effect involves its interaction with sweet taste receptors on the tongue. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of sweetness. The molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interacts with multiple binding sites on the sweet taste receptor .
Comparison with Similar Compounds
Sucrononic acid is part of a family of guanilic acids, which includes several other highly potent sweeteners:
Lugduname: 230,000 times sweeter than sucrose.
Carrelame: 200,000 times sweeter than sucrose.
Bernardame: 188,000 times sweeter than sucrose.
Sucrooctate: 162,000 times sweeter than sucrose.
Compared to these compounds, this compound stands out due to its unique molecular structure and the specific binding interactions it has with sweet taste receptors .
Properties
CAS No. |
116869-55-7 |
|---|---|
Molecular Formula |
C19H26N4O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[[(4-cyanoanilino)-(cyclononylamino)methylidene]amino]acetic acid |
InChI |
InChI=1S/C19H26N4O2/c20-13-15-9-11-17(12-10-15)23-19(21-14-18(24)25)22-16-7-5-3-1-2-4-6-8-16/h9-12,16H,1-8,14H2,(H,24,25)(H2,21,22,23) |
InChI Key |
LBDVSPIQWSQRLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(CCC1)NC(=NCC(=O)O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


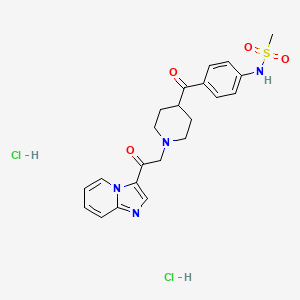
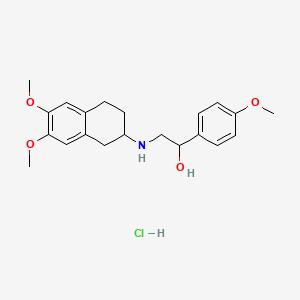
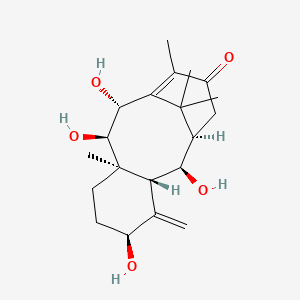
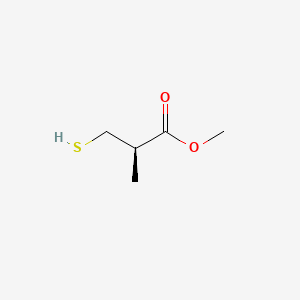
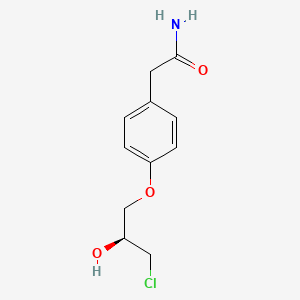
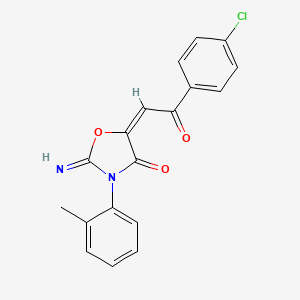
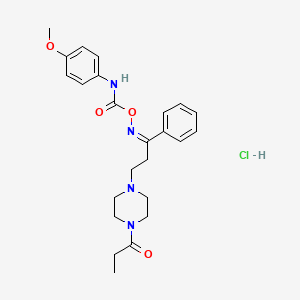
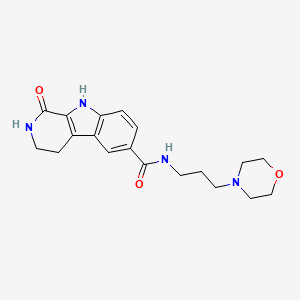

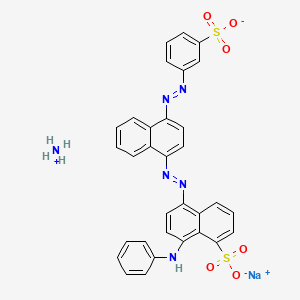
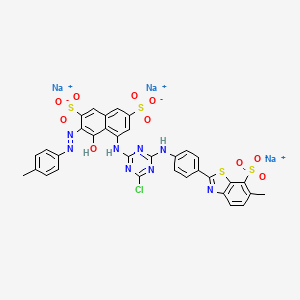
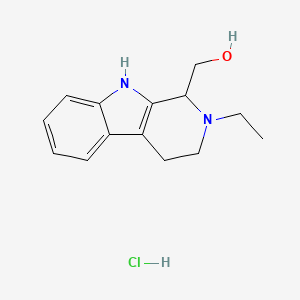
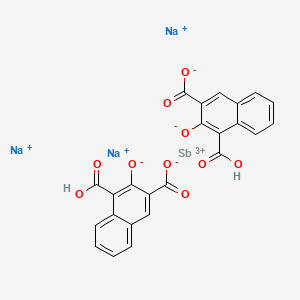
![2-(butylamino)-N-[2-[3-[2-[[2-(butylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12762213.png)
